6-Amino Group Essential for Topo IIα Catalytic Inhibition
In the 6-amino-tetrahydroquinazoline series, removal of the 6‑amino group (yielding the des‑amino analog, compound 2 in the reference study) resulted in complete loss of topoIIα inhibitory activity, confirming the essential pharmacophoric role of the primary amine [1]. This finding is directly relevant to 2-(pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine, which retains the critical 6‑amino motif. The lead compound ARN‑21934 (IC₅₀ = 2 µM in DNA relaxation assay) demonstrated ~80‑fold improvement over the initial hit (compound 1, IC₅₀ = 160 µM), and was more potent than the clinical topoII drug etoposide (IC₅₀ ~120 µM) in the same assay [1].
Des‑amino analog → inactive
Lead ARN‑21934 IC₅₀ 2 µM (~80× over hit, ~60× over etoposide)
| Evidence Dimension | Topoisomerase IIα inhibition (DNA relaxation assay IC₅₀) |
|---|---|
| Target Compound Data | Not directly assayed; retains essential 6‑amino pharmacophore |
| Comparator Or Baseline | Des‑amino analog (compound 2): inactive; Lead ARN‑21934: IC₅₀ = 2 µM; Etoposide: IC₅₀ ≈ 120 µM |
| Quantified Difference | Removal of 6‑NH₂ abolishes activity (active → inactive); ARN‑21934 is 80‑fold more potent than initial hit and ~60‑fold more potent than etoposide |
| Conditions | Human topoIIα DNA relaxation assay; compounds tested at multiple concentrations |
Why This Matters
Confirms that the 6-amino group is non-negotiable for topoIIα catalytic inhibition; procurement of analogs lacking this group will not recapitulate this mechanism.
- [1] Rocca R, Moraca F, Costa G, et al. Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. J Med Chem. 2020;63(21):12873–12886. doi:10.1021/acs.jmedchem.0c00774. View Source
